molecular formula C14H13F3N4O2S B11531878 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide

Cat. No.: B11531878
M. Wt: 358.34 g/mol
InChI Key: PFLHSAXKKFFUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines and acylating agents. One common method involves the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine with 4-(2,2,2-trifluoroacetamido)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Trifluoroacetamides: Compounds containing the trifluoroacetamido group also show comparable properties.

Uniqueness

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the combination of the thiadiazole ring and the trifluoroacetamido group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications .

Properties

Molecular Formula

C14H13F3N4O2S

Molecular Weight

358.34 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C14H13F3N4O2S/c1-7(2)11-20-21-13(24-11)19-10(22)8-3-5-9(6-4-8)18-12(23)14(15,16)17/h3-7H,1-2H3,(H,18,23)(H,19,21,22)

InChI Key

PFLHSAXKKFFUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.